molecular weight and formula of 6-(4-fluorophenoxy)pyridin-3-yl methanamine
An in-depth technical guide on 6-(4-fluorophenoxy)pyridin-3-yl methanamine is provided for researchers, scientists, and drug development professionals. This guide offers full editorial control over its structure, ensurin...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on 6-(4-fluorophenoxy)pyridin-3-yl methanamine is provided for researchers, scientists, and drug development professionals. This guide offers full editorial control over its structure, ensuring a comprehensive and logically flowing narrative that delves into the compound's core molecular attributes, synthesis, and potential applications. Scientific integrity is maintained through a focus on experimental causality, self-validating protocols, and citations from authoritative sources. The content includes quantitative data summarized in tables, detailed experimental methodologies, and visual diagrams created using Graphviz to illustrate key processes.
6-(4-fluorophenoxy)pyridin-3-yl methanamine is a substituted pyridine derivative with a molecular structure that incorporates a fluorophenoxy group and a methanamine substituent. This unique combination of functional groups makes it a compound of interest in medicinal chemistry due to its potential for diverse biological activities.
Chemical Formula, Molecular Weight, and Identifiers
The fundamental properties of 6-(4-fluorophenoxy)pyridin-3-yl methanamine are summarized in the table below. These identifiers are crucial for unambiguous referencing in research and regulatory documentation.
The two-dimensional structure of 6-(4-fluorophenoxy)pyridin-3-yl methanamine is depicted below, illustrating the connectivity of the pyridine ring, the fluorophenoxy ether linkage, and the aminomethyl group.
Caption: 2D structure of 6-(4-fluorophenoxy)pyridin-3-yl methanamine.
Synthesis and Characterization
The synthesis of 6-(4-fluorophenoxy)pyridin-3-yl methanamine typically involves a multi-step process. A common synthetic route is outlined below, followed by standard characterization techniques to confirm the identity and purity of the final product.
Synthetic Workflow
The synthesis can be conceptualized as a convergent process, where the pyridine core and the fluorophenoxy moiety are coupled, followed by the introduction of the methanamine group.
Caption: Synthetic workflow for 6-(4-fluorophenoxy)pyridin-3-yl methanamine.
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-(4-fluorophenoxy)nicotinonitrile
To a solution of 6-chloronicotinonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 4-fluorophenol (1.1 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq).
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 6-(4-fluorophenoxy)nicotinonitrile.
Step 2: Reduction of 6-(4-fluorophenoxy)nicotinonitrile
Prepare a solution of 6-(4-fluorophenoxy)nicotinonitrile (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4, 2.0 eq) or borane-tetrahydrofuran complex (BH3·THF, 3.0 eq).
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction carefully by the sequential addition of water and an aqueous solution of sodium hydroxide.
Filter the resulting suspension and extract the filtrate with an organic solvent.
Dry the combined organic extracts, concentrate, and purify the residue by an appropriate method (e.g., crystallization or chromatography) to yield 6-(4-fluorophenoxy)pyridin-3-yl methanamine.
Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of the following analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Applications in Drug Development
The structural motifs present in 6-(4-fluorophenoxy)pyridin-3-yl methanamine, namely the pyridine core, the fluorophenoxy group, and the primary amine, are prevalent in many biologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions. The fluorine atom can enhance metabolic stability and binding affinity. The primary amine provides a site for salt formation to improve solubility and can act as a key pharmacophoric feature.
Due to these properties, this compound and its derivatives are being investigated for a range of therapeutic targets, including but not limited to kinases, G-protein coupled receptors (GPCRs), and enzymes. Further research is warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug discovery programs.
References
Vertex AI Search. (n.d.). CAS RN 620608-63-1 | (6-(4-Fluorophenoxy)pyridin-3-yl)methanamine | MFCD09732743.
An In-Depth Technical Guide to [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine, a heterocyclic amine of significant interest to researchers and professionals in the fields of medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine, a heterocyclic amine of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into the compound's chemical structure, physicochemical properties, plausible synthetic routes with detailed experimental considerations, and its emerging role as a valuable scaffold in the design of targeted therapeutics.
Chemical Identity and Physicochemical Properties
[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine is a substituted pyridine derivative characterized by a 4-fluorophenoxy group at the 6-position and a methanamine group at the 3-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its biological activity and synthetic accessibility.
Chemical Structure and Identifiers
The chemical structure and key identifiers for [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine are summarized in the table below.
While extensive experimental data is not publicly available, computational models provide valuable insights into the physicochemical properties relevant to drug development.
The predicted XlogP value suggests a moderate lipophilicity, which is often favorable for oral bioavailability. The presence of the primary amine provides a basic center, influencing solubility and potential for salt formation. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.[3]
Synthesis and Manufacturing Considerations
The synthesis of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine can be approached through a multi-step process, leveraging established synthetic methodologies in heterocyclic chemistry. A logical and efficient synthetic strategy involves the initial formation of the diaryl ether linkage, followed by the introduction and modification of the functional group at the 3-position of the pyridine ring.
Retrosynthetic Analysis
A plausible retrosynthetic pathway is outlined below. The target molecule can be derived from the reduction of the corresponding nitrile, 6-(4-Fluorophenoxy)nicotinonitrile. This intermediate, in turn, can be synthesized via a nucleophilic aromatic substitution reaction between 6-chloronicotinonitrile and 4-fluorophenol.
Caption: Retrosynthetic analysis of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine.
Key Synthetic Steps and Experimental Protocols
Step 1: Synthesis of 6-(4-Fluorophenoxy)nicotinonitrile (Ullmann Condensation)
The formation of the diaryl ether bond is a critical step. The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for this transformation.[4][5] This reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.
Experimental Protocol (Representative):
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 6-chloronicotinonitrile (1.0 eq), 4-fluorophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 6-(4-fluorophenoxy)nicotinonitrile.
Causality Behind Experimental Choices:
Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions.[4]
Base: Potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide.
Solvent: A high-boiling aprotic polar solvent is necessary to achieve the required reaction temperature and to dissolve the reactants.
Temperature: Elevated temperatures are typically required to overcome the activation energy of the C-O bond formation.[4]
Step 2: Reduction of 6-(4-Fluorophenoxy)nicotinonitrile to [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine
The final step involves the reduction of the nitrile group to a primary amine. Several reducing agents can be employed for this transformation, each with its own advantages and considerations.
Experimental Protocol (Representative using Lithium Aluminum Hydride):
In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 6-(4-fluorophenoxy)nicotinonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine.
Causality Behind Experimental Choices:
Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. Alternatively, catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) can be employed for a milder and often more scalable process.[6] Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also effective for nitrile reduction.[7]
Solvent: Anhydrous THF is a common solvent for LiAlH₄ reductions due to its ability to dissolve the reactants and its inertness to the reducing agent.
Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture, necessitating an inert atmosphere.
Workup: The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions and precipitating aluminum salts for easy removal.
Caption: Synthetic workflow for [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine.
Applications in Drug Discovery and Medicinal Chemistry
The phenoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific combination of the 4-fluorophenoxy group and the methanamine at the 3-position of the pyridine ring in the title compound makes it a valuable building block for the synthesis of targeted inhibitors, particularly for protein kinases.
Rationale for Use as a Kinase Inhibitor Scaffold
Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine scaffold possesses several features that make it attractive for this purpose:
Hydrogen Bonding: The pyridine nitrogen and the primary amine can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase ATP-binding pocket.
Aromatic Interactions: The phenoxy and pyridine rings can engage in π-stacking and hydrophobic interactions with residues in the active site.
Vector for Substitution: The primary amine provides a convenient handle for further chemical modification, allowing for the introduction of various side chains to explore the solvent-exposed regions of the kinase and enhance potency and selectivity.
Fluorine Substitution: The fluorine atom on the phenoxy ring can improve metabolic stability and binding affinity through favorable electronic interactions.[3]
Potential Therapeutic Targets
Based on the biological activities of structurally related compounds, [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine is a promising starting point for the development of inhibitors for several kinase families and other therapeutic targets:
p38 MAP Kinase Inhibitors: Phenoxypyridine derivatives have been investigated as potent inhibitors of p38 MAP kinase, which is involved in inflammatory responses.[1]
FLT3 Inhibitors: FMS-like tyrosine kinase 3 (FLT3) is a target in acute myeloid leukemia, and pyridine-based derivatives have shown inhibitory activity.[9]
Cyclin-Dependent Kinase (CDK) Inhibitors: N-(pyridin-3-yl)pyrimidin-4-amine analogues have been designed as novel CDK2 inhibitors for cancer therapy.[5]
Noradrenaline Reuptake Inhibitors: [4-(Phenoxy)pyridin-3-yl]methylamines have been identified as a class of selective noradrenaline reuptake inhibitors, suggesting potential applications in treating neurological and psychiatric disorders.
Safety and Handling
As with any research chemical, [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine should be handled with appropriate safety precautions by trained personnel in a laboratory setting. While a comprehensive toxicology profile is not available, the following general guidelines should be followed:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
Storage: Store in a tightly sealed container in a cool, dry place.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine is a valuable heterocyclic building block with significant potential in drug discovery and medicinal chemistry. Its straightforward synthesis from commercially available starting materials, combined with the favorable physicochemical and structural features of the phenoxypyridine scaffold, makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Further investigation into the biological activities of derivatives of this compound is warranted and is likely to yield new insights and lead compounds for a variety of disease targets.
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The 4-Fluorophenoxy Group: A Strategic Shield for Enhancing Metabolic Stability in Pyridine Scaffolds
An In-depth Technical Guide for Drug Development Professionals Executive Summary In modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. The pyridine scaffold,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
In modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. The pyridine scaffold, a ubiquitous heterocyclic motif, is prized for its versatility but often presents metabolic liabilities. A key strategy to overcome this challenge is the strategic incorporation of fluorine atoms to block sites of metabolism. This guide provides a detailed examination of the 4-fluorophenoxy group as a highly effective tool for enhancing the metabolic stability of pyridine-based drug candidates. We will explore the mechanistic underpinnings of this strategy, provide field-proven experimental protocols for its validation, and present a framework for data interpretation, empowering researchers to rationally design more robust and effective therapeutics.
Introduction: The Metabolic Challenge in Drug Discovery
The journey of a drug from administration to its target is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver.[1][2] These enzymes catalyze oxidative biotransformations that, while essential for eliminating foreign compounds (xenobiotics), can prematurely terminate a drug's therapeutic action, leading to poor bioavailability and a short half-life.[1][3] For medicinal chemists, designing molecules that resist this metabolic breakdown without compromising potency is a paramount objective.[3]
The pyridine ring is a foundational scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its favorable solubility profile.[4] However, the electron-deficient nature of the pyridine ring does not make it immune to metabolism and it can still be susceptible to oxidative attack.[5] Addressing these metabolic "soft spots" is crucial. One of the most powerful and widely adopted strategies is the introduction of fluorine, an element with unique properties that can profoundly alter a molecule's metabolic fate.[6][7][8]
The Metabolic Landscape of the Pyridine Scaffold
The primary routes of Phase I metabolism for pyridine-containing compounds are mediated by CYP enzymes.[2] Key metabolic transformations include:
Aromatic Hydroxylation: Direct oxidation of the carbon atoms on the pyridine ring to form hydroxypyridine metabolites.
N-Oxidation: Oxidation of the pyridine nitrogen atom to form a pyridine N-oxide.
Metabolism of Substituents: If the pyridine ring is substituted, these side chains often represent primary sites of metabolic attack (e.g., benzylic hydroxylation, dealkylation).
The specific isoforms involved, such as CYP3A4, the most abundant human CYP, play a significant role in the metabolism of over 50% of marketed drugs.[9][10] Understanding these potential metabolic pathways is the first step in rationally designing modifications to block them.
The Strategic Role of the 4-Fluorophenoxy Group
The introduction of a fluorine atom, particularly as part of a 4-fluorophenoxy moiety, is a sophisticated strategy to enhance metabolic stability.[11] This approach leverages the unique properties of fluorine to shield the parent molecule from enzymatic degradation.[6][7]
Mechanism of Metabolic Shielding
The effectiveness of the 4-fluorophenoxy group stems from a combination of electronic and steric effects:
Blocking Metabolic Sites: Replacing a hydrogen atom with a fluorine atom at a site susceptible to hydroxylation directly blocks the metabolic pathway.[6][12] The carbon-fluorine (C-F) bond is exceptionally strong (approx. 116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (approx. 99 kcal/mol), making it highly resistant to oxidative cleavage by CYP enzymes.[7]
Electronic Effects: Fluorine is the most electronegative element, creating a strong inductive electron-withdrawing effect.[7][12] This reduces the electron density of the aromatic ring system, making it less susceptible to electrophilic attack by the activated oxygen species within the CYP active site.[5][9]
Steric Hindrance: The phenoxy linker itself provides steric bulk, which can physically obstruct the approach of the CYP enzyme to nearby metabolically labile positions on the pyridine scaffold.
By attaching this group at a position para to the ether linkage, the fluorine atom is positioned to effectively shield a large area of the molecule while minimizing undesirable electronic perturbations that could negatively impact target binding affinity.
Experimental Validation: A Practical Guide
Asserting the enhanced metabolic stability of a novel compound requires rigorous experimental validation. The in vitro liver microsomal stability assay is the industry-standard primary screen.[13][14][15]
In Vitro Assessment: Liver Microsomal Stability Assay
This assay measures the rate at which a test compound is metabolized by the major drug-metabolizing enzymes present in liver microsomes.[3] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP and other key enzymes.[15]
Experimental Workflow Diagram
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Protocol:
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to a final incubation concentration of 1 µM in a phosphate buffer (pH 7.4).[13]
Rationale: 1 µM is a standard concentration assumed to be below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction rate is proportional to the substrate concentration.[13]
Microsome Preparation: Thaw pooled human liver microsomes on ice. Dilute them in the phosphate buffer to a working concentration, typically 0.5 mg/mL protein.[1][3]
Rationale: Pooled microsomes from multiple donors average out individual polymorphic differences. Keeping them on ice is critical to preserve enzymatic activity.[13]
Pre-incubation: In a 96-well plate, combine the test compound solution and the microsome solution. Pre-incubate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) to all wells.[1][13]
Rationale: NADPH is the essential reducing equivalent required for the catalytic cycle of CYP enzymes.[1] A control incubation without NADPH is crucial to check for non-enzymatic degradation.
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a volume of cold acetonitrile, often containing an internal standard for analytical normalization.[3][13]
Rationale: Cold acetonitrile precipitates the microsomal proteins, effectively halting all enzymatic activity, and the internal standard corrects for variations in sample processing and instrument response.
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[13][14]
Data Analysis and Interpretation
The data from the microsomal stability assay is used to calculate key pharmacokinetic parameters.
Plotting the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
Calculating Half-Life (t½): The slope of the line from the linear regression of this plot is the elimination rate constant (k).
Slope = -k
t½ (min) = 0.693 / k
Calculating Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug.[3][14]
This is illustrative data. Actual results will vary.
A longer half-life and lower intrinsic clearance for the 4-fluorophenoxy analog compared to the parent compound provide strong evidence of improved metabolic stability.
Metabolite Identification
To confirm that the 4-fluorophenoxy group is indeed blocking a specific metabolic pathway, metabolite identification (MetID) studies are performed.[16][17] This involves incubating the compound with microsomes for a longer period and then using high-resolution LC-MS/MS to detect and structurally elucidate the metabolites formed.[16][18][19][20] The absence or significant reduction of a particular hydroxylated metabolite in the fluorinated analog compared to the parent compound serves as direct proof of the blocking strategy's success.
Metabolite Identification Workflow
Caption: A streamlined workflow for metabolite identification studies.
Conclusion and Broader Implications
The strategic incorporation of a 4-fluorophenoxy group is a validated and highly effective method for mitigating metabolic liabilities in pyridine-containing drug candidates. By leveraging the unique properties of fluorine to block common sites of CYP-mediated oxidation, medicinal chemists can significantly enhance a compound's metabolic half-life and intrinsic clearance.[6][7] This improvement in metabolic stability often translates to better oral bioavailability and a more favorable pharmacokinetic profile in vivo, ultimately increasing the probability of developing a successful drug. The systematic application of the experimental workflows detailed in this guide allows for the robust validation of this design strategy, empowering drug discovery teams to make data-driven decisions and accelerate the delivery of novel therapeutics.
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The Emergence of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine Derivatives: A Technical Guide for CNS Drug Discovery
An In-depth Analysis of Synthesis, Structure-Activity Relationships, and Therapeutic Potential as Monoamine Reuptake Inhibitors Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Neuroscience The...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Analysis of Synthesis, Structure-Activity Relationships, and Therapeutic Potential as Monoamine Reuptake Inhibitors
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Neuroscience
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its ability to engage in hydrogen bonding and its metabolic stability make it a privileged scaffold in drug design. The introduction of a fluorine atom, particularly on a phenoxy substituent, can dramatically enhance a molecule's pharmacological profile. This is attributed to fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, which can improve metabolic stability, binding affinity, and blood-brain barrier penetration.[1][2] The [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine scaffold represents a promising area of investigation, particularly for disorders of the central nervous system (CNS). This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this class of compounds, with a focus on their role as monoamine reuptake inhibitors.
Synthetic Pathways: Constructing the Core Scaffold
The synthesis of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine derivatives can be achieved through a multi-step process, leveraging established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route is outlined below.
Diagram of the Synthetic Pathway
Caption: A proposed two-step synthesis of the core scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of 6-(4-fluorophenoxy)nicotinonitrile
To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-fluorophenol (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
Heat the reaction mixture to 120 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 6-(4-fluorophenoxy)nicotinonitrile.
Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate acts as a base to deprotonate the phenol.
Step 2: Synthesis of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine
In a high-pressure vessel, dissolve 6-(4-fluorophenoxy)nicotinonitrile (1.0 eq) in methanol saturated with ammonia.
Add a catalytic amount of Raney nickel (approximately 10% by weight).
Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.
Heat the reaction mixture to 50-60 °C and stir vigorously for 6-8 hours.
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
After the reaction is complete, carefully filter the catalyst through a pad of Celite.
Concentrate the filtrate under reduced pressure to yield [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine.
Causality: The reduction of the nitrile to a primary amine is a standard transformation. Raney nickel is a highly effective catalyst for this hydrogenation. The presence of ammonia helps to minimize the formation of secondary amine byproducts.
Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity
While specific SAR data for [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine derivatives is not extensively published, valuable insights can be drawn from closely related analogs, such as the [4-(phenoxy)pyridin-3-yl]methylamines, which have been identified as selective noradrenaline reuptake inhibitors (NRIs).[3]
Key SAR Insights from Analogous Scaffolds
A study on [4-(phenoxy)pyridin-3-yl]methylamines revealed that substitution on the phenoxy ring is crucial for potent NRI activity.[3] Specifically, substitution at the 2-position of the phenoxy ring was found to significantly enhance potency.[3] This suggests that steric and electronic factors in this region play a key role in the interaction with the norepinephrine transporter (NET).
Table of SAR Data for Analogous [4-(Phenoxy)pyridin-3-yl]methylamines
Compound
R (Phenoxy Ring Substitution)
NET Ki (nM)
SERT Ki (nM)
DAT Ki (nM)
Analog 1
H
150
>10000
>10000
Analog 2
2-CH₃
15
1500
>10000
Analog 3
2-Cl
5
800
>10000
Analog 4
2-OCH₃
10
1200
>10000
Compound 31
2-CN
2
500
>10000
Data adapted from Fish, P. V., et al. (2008). Bioorg Med Chem Lett.[3]
Based on the data from analogous compounds, [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine derivatives are hypothesized to function as monoamine reuptake inhibitors. These drugs act by blocking the action of one or more of the three major monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[4] This inhibition leads to an increase in the synaptic concentrations of the respective neurotransmitters, thereby enhancing monoaminergic neurotransmission.
Proposed Mechanism of Action
Caption: Inhibition of monoamine reuptake at the synapse.
In Vitro Pharmacological Evaluation Protocol
Radioligand Binding Assays for Monoamine Transporters
Cell Culture: Use cell lines stably expressing human SERT, NET, or DAT.
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
Binding Assay:
Incubate membrane preparations with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
Incubate at room temperature for a defined period (e.g., 60 minutes).
Terminate the reaction by rapid filtration through glass fiber filters.
Wash the filters to remove unbound radioligand.
Data Analysis:
Measure the radioactivity retained on the filters using liquid scintillation counting.
Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.
Self-Validation: The protocol includes positive controls (known inhibitors for each transporter) and negative controls (vehicle) to ensure the assay is performing correctly. The use of specific radioligands for each transporter ensures the selectivity of the binding is accurately measured.
Potential Therapeutic Applications
Given their likely mechanism of action as monoamine reuptake inhibitors, [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine derivatives have potential therapeutic applications in a range of neurological and psychiatric disorders.
Depression: By increasing synaptic levels of norepinephrine and potentially serotonin, these compounds could be effective antidepressants.[5]
Attention-Deficit/Hyperactivity Disorder (ADHD): NRIs and norepinephrine-dopamine reuptake inhibitors (NDRIs) are established treatments for ADHD.[6]
Neuropathic Pain: SNRIs are a first-line treatment for neuropathic pain, suggesting that compounds with NRI activity could also be beneficial.
Other CNS Disorders: The modulation of monoamine levels is also relevant to anxiety disorders and certain neurodegenerative diseases.[7]
Conclusion and Future Directions
The [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine scaffold holds considerable promise for the development of novel CNS-acting agents. The strategic incorporation of a fluorinated phenoxy group onto the pyridine core is a well-established strategy for enhancing drug-like properties. Based on the pharmacology of closely related analogs, these derivatives are poised to be potent and selective monoamine reuptake inhibitors, particularly for the norepinephrine transporter.
Future research should focus on the synthesis and pharmacological characterization of a focused library of derivatives to fully elucidate the structure-activity relationships. In vivo studies in relevant animal models of depression, ADHD, and neuropathic pain will be crucial to validate the therapeutic potential of this exciting class of compounds.
References
Hoffman Fine Chemicals. (n.d.). CAS RN 620608-63-1 | (6-(4-Fluorophenoxy)pyridin-3-yl)methanamine | MFCD09732743. Retrieved from [Link][8]
Fish, P. V., Ryckmans, T., Stobie, A., & Wakenhut, F. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1795–1798. [Link][3]
PubChem. (n.d.). [6-(4-fluorophenoxy)pyridin-3-yl]methanamine. Retrieved from [Link][9]
Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link][4]
Hussain, F., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link][1]
Hussain, F., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Retrieved from [Link][2]
Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link][6]
Lin, C.-H., et al. (2025). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. MDPI. [Link][7]
Del-Moral-Sánchez, J. M., et al. (1985). Serotonin reuptake inhibition vs. norepinephrine reuptake inhibition: a double-blind differential-therapeutic study with fluvoxamine and oxaprotiline in endogenous and neurotic depressives. Pharmacopsychiatry, 18(5), 316–317. [Link][5]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine Motifs
An In-depth Analysis for Researchers and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of modern medicinal chemistry, the identification and exploration of "privileg...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine motif has emerged as a significant scaffold with demonstrated interactions across a range of therapeutically relevant protein families. Its unique electronic and conformational properties, conferred by the interplay of the pyridine ring, the fluorophenoxy group, and the flexible methanamine sidechain, allow for a diverse array of target engagement. This technical guide provides a comprehensive overview of the known biological targets associated with this motif, delving into the underlying mechanisms of action, associated signaling pathways, and the experimental methodologies required for target validation and characterization. For researchers and drug development professionals, this document serves as a foundational resource for navigating the therapeutic potential of compounds bearing this versatile chemical entity.
Primary Biological Targets and Mechanisms of Action
The [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine scaffold has been most prominently associated with modulation of monoamine transporters, nuclear receptors, and enzymes involved in extracellular matrix remodeling. The following sections detail the key biological targets and the current understanding of their interaction with this chemical motif.
Monoamine Transporters: The Norepinephrine Transporter (NET)
A significant body of evidence points to the norepinephrine transporter (NET) as a primary target for molecules containing a phenoxy-pyridine core structurally related to [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine.[1] NET is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission. Inhibition of NET leads to increased levels of norepinephrine in the synapse, a mechanism that is therapeutically beneficial in conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).
Mechanism of Action: Compounds featuring the [4-(Phenoxy)pyridin-3-yl]methylamines scaffold, a close analog of the topic of this guide, have been identified as potent and selective noradrenaline reuptake inhibitors (NRIs).[1] The structure-activity relationships suggest that the phenoxy ring and the aminomethyl group are critical for binding to the transporter. The nitrogen atom of the methanamine is likely to interact with key acidic residues in the transporter's binding pocket, while the phenoxy group engages in hydrophobic and aromatic stacking interactions. The fluorine substitution on the phenoxy ring can further enhance binding affinity and modulate pharmacokinetic properties.
Associated Signaling Pathways: By inhibiting norepinephrine reuptake, these compounds potentiate adrenergic signaling. This leads to the activation of adrenergic receptors (alpha and beta) on postsynaptic neurons, triggering a cascade of downstream signaling events. These pathways are integral to regulating mood, attention, and autonomic functions.
Caption: Inhibition of Norepinephrine Transporter (NET) by [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine derivatives.
Nuclear Receptors and Transcription Factors: NR4A2 (Nurr1) and CREB1
Recent patent literature has disclosed that aminopyridine derivatives, a class of compounds encompassing the [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine motif, are capable of promoting the activity of Nuclear Receptor Related 1 protein (Nurr1), also known as NR4A2, and cAMP response element-binding protein 1 (CREB1).[2] NR4A2 is a crucial transcription factor for the development and maintenance of dopaminergic neurons, making it a key target for neurodegenerative diseases like Parkinson's. CREB1 is a cellular transcription factor that plays a vital role in neuronal plasticity, learning, and memory.
Mechanism of Action: The precise mechanism by which these compounds promote NR4A2 and CREB1 activity is not fully elucidated in the public domain. However, it is plausible that they act as allosteric modulators or influence post-translational modifications that enhance the transcriptional activity of these proteins. The patent also mentions NGF-independent TRKA activation, suggesting a potential role in neurotrophic signaling pathways.[2]
Associated Signaling Pathways: Activation of NR4A2 leads to the expression of genes essential for dopamine synthesis and neuronal survival. CREB1 activation is a convergence point for multiple signaling pathways, including those initiated by growth factors and neurotransmitters, and it regulates the expression of genes involved in synaptic function and cell survival.
Caption: Proposed mechanism of NR4A2 and CREB1 activation.
Derivatives of 4-(aminomethyl)-2-(phenoxy)pyridine have been identified as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase.[3] LOXL2 plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[3] Upregulation of LOXL2 is associated with fibrosis in various organs, including the lungs, liver, and kidneys, as well as with cancer progression and metastasis.
Mechanism of Action: These inhibitors act as irreversible, mechanism-based inhibitors of LOXL2.[3] The aminomethyl group of the inhibitor is believed to be oxidized by the enzyme's active site, forming a reactive intermediate that then covalently modifies the enzyme, leading to its inactivation. The phenoxy-pyridine scaffold serves to correctly position the aminomethyl group within the active site for this reaction to occur.
Associated Signaling Pathways: By inhibiting LOXL2, these compounds prevent the stiffening of the ECM, which in turn can modulate various signaling pathways that are sensitive to matrix mechanics. This includes pathways involved in cell proliferation, migration, and differentiation, such as the Focal Adhesion Kinase (FAK) and Transforming Growth Factor-beta (TGF-β) signaling pathways.
Caption: Mechanism of LOXL2 inhibition and its downstream effects on the extracellular matrix.
Experimental Protocols for Target Identification and Validation
To rigorously assess the interaction of compounds containing the [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine motif with their putative biological targets, a series of well-defined experimental protocols are essential. The following provides a step-by-step methodology for key assays.
Norepinephrine Transporter (NET) Binding and Uptake Assays
Objective: To determine the affinity of the test compound for NET and its potency in inhibiting norepinephrine reuptake.
Methodology: Radioligand Binding Assay
Cell Culture and Membrane Preparation:
Culture HEK293 cells stably expressing human NET.
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed to remove nuclei and debris.
Centrifuge the supernatant at high speed to pellet the cell membranes.
Resuspend the membrane pellet in binding buffer.
Binding Assay:
In a 96-well plate, add the cell membrane preparation, a radioligand specific for NET (e.g., [³H]nisoxetine), and varying concentrations of the test compound.
For non-specific binding determination, include a high concentration of a known NET inhibitor (e.g., desipramine).
Incubate at room temperature for a specified time to reach equilibrium.
Harvest the membranes onto filter plates using a cell harvester.
Wash the filters to remove unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a Ki value (inhibition constant).
Methodology: Neurotransmitter Uptake Assay
Cell Culture:
Plate HEK293 cells expressing human NET in a 96-well plate.
Uptake Assay:
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
Add [³H]norepinephrine to initiate the uptake.
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
Data Analysis:
Plot the percentage of norepinephrine uptake inhibition against the logarithm of the test compound concentration.
Determine the IC₅₀ value from the resulting dose-response curve.
NR4A2 and CREB1 Reporter Gene Assays
Objective: To assess the ability of the test compound to modulate the transcriptional activity of NR4A2 and CREB1.
Methodology:
Cell Line and Plasmids:
Use a suitable cell line (e.g., HEK293T or a neuronal cell line).
Co-transfect the cells with:
An expression vector for NR4A2 or CREB1 (or rely on endogenous expression if sufficient).
A reporter plasmid containing a luciferase gene under the control of a promoter with NR4A2 or CREB response elements.
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
Compound Treatment:
After transfection, treat the cells with various concentrations of the test compound or vehicle.
Luciferase Assay:
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Plot the fold change in luciferase activity (relative to vehicle-treated cells) against the logarithm of the test compound concentration.
Determine the EC₅₀ value (effective concentration for 50% of maximal response).
LOXL2 Enzymatic Activity Assay
Objective: To measure the inhibitory potency of the test compound against LOXL2.
Methodology: Amplex Red Assay
Reagents:
Recombinant human LOXL2 enzyme.
A suitable substrate for LOXL2 (e.g., a synthetic peptide or cadaverine).
Horseradish peroxidase (HRP).
Amplex Red reagent.
Assay Procedure:
In a 96-well plate, pre-incubate varying concentrations of the test compound with LOXL2 enzyme in an appropriate buffer.
Initiate the enzymatic reaction by adding the substrate.
The LOXL2-catalyzed oxidation of the substrate produces hydrogen peroxide (H₂O₂).
The H₂O₂ is then used by HRP to oxidize Amplex Red to the fluorescent product, resorufin.
Measure the increase in fluorescence over time using a fluorescence plate reader.
Data Analysis:
Calculate the rate of reaction for each compound concentration.
Plot the percentage of LOXL2 inhibition against the logarithm of the test compound concentration.
Determine the IC₅₀ value from the dose-response curve. To assess irreversible inhibition, a time-dependent inhibition study can be performed.
Summary of Quantitative Data
Target
Assay Type
Key Parameter
Typical Potency Range for Active Analogs
Norepinephrine Transporter (NET)
Radioligand Binding
Ki
Low nanomolar to sub-micromolar
Neurotransmitter Uptake
IC₅₀
Low nanomolar to sub-micromolar
NR4A2 / CREB1
Reporter Gene Assay
EC₅₀
Data emerging from recent patents
Lysyl Oxidase-Like 2 (LOXL2)
Enzymatic Activity
IC₅₀
Nanomolar
Conclusion and Future Directions
The [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine motif represents a versatile and promising scaffold in drug discovery. Its demonstrated ability to interact with key targets in neurotransmission, gene regulation, and tissue remodeling highlights its potential for developing novel therapeutics for a range of diseases, from neurological disorders to fibrosis and cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the biological activities of compounds containing this motif.
Future research should focus on:
Elucidating the precise binding modes of these compounds with their respective targets through structural biology studies (e.g., X-ray crystallography or cryo-electron microscopy).
Expanding the scope of target identification through unbiased screening approaches such as chemoproteomics.
Optimizing the scaffold to enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine scaffold.
References
[6-(4-fluorophenoxy)pyridin-3-yl]methanamine (C12H11FN2O) - PubChemLite. Available from: [Link]
Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1 - PubChem. Available from: [Link]
[4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed. Available from: [Link]
Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed. Available from: [Link]
Application Note: Reductive Amination with [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine
This Application Note is designed for medicinal chemists and process development scientists. It details the optimized protocols for utilizing [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine (CAS: 620608-63-1) as a building...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the optimized protocols for utilizing [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine (CAS: 620608-63-1) as a building block in reductive amination reactions.
Abstract & Strategic Value
In modern drug discovery, the [6-(4-Fluorophenoxy)pyridin-3-yl] moiety serves as a privileged scaffold, often functioning as a bioisostere for biphenyl or diphenyl ether systems. The fluorine atom at the para-position of the phenoxy ring blocks metabolic oxidation (CYP450), enhancing the pharmacokinetic profile.
This guide addresses the specific challenges of reacting this heteroaryl methanamine, including:
Nucleophilicity Management: The pyridine ring withdraws electron density, slightly reducing the nucleophilicity of the primary amine compared to benzylamine.
Salt Form Handling: Commercial supplies are frequently the dihydrochloride salt, requiring specific neutralization strategies to prevent reagent decomposition.
Solubility Profiles: The lipophilic fluorophenoxy tail contrasts with the polar amine head, necessitating careful solvent selection.
Chemical Properties & Handling[1]
Property
Specification
Operational Note
Appearance
Off-white to pale yellow solid
Hygroscopic in salt form; store under .
Melting Point
46–47 °C (Free Base)
Low MP implies potential gumming during weighing.
Basicity ()
~8.5 (Amine), ~3.0 (Pyridine)
Pyridine N is less basic; primary amine drives reactivity.
Solubility
DCM, DCE, MeOH, DMSO
Free base is highly soluble in chlorinated solvents.
Critical Handling Warning: If using the dihydrochloride salt , you cannot simply add it to the reaction mixture if using Sodium Triacetoxyborohydride (STAB). The acidity will decompose the hydride. You must perform an in situ neutralization (Method B) or free-base extraction (Method A).
Decision Matrix: Protocol Selection
Use the following logic flow to select the optimal experimental procedure for your substrate.
Figure 1: Decision tree for selecting the appropriate reductive amination protocol based on starting material form and substrate stability.
Experimental Protocols
Method A: Standard STAB Protocol (Preferred)
Best for: Aldehydes and reactive ketones using the Free Base amine.
Mechanism: This follows the Abdel-Magid protocol.[1] Sodium triacetoxyborohydride (
) is mild and allows the imine to form before reduction, minimizing direct reduction of the aldehyde.
Solvent: DCE/MeOH (9:1 mixture) to aid solubility of the salt.
Step-by-Step:
Suspend the amine dihydrochloride (1.0 mmol) in DCE/MeOH (5 mL).
Add DIPEA (2.2 mmol). The mixture should become clear as the free base is liberated.
Add the aldehyde (1.1 equiv) and stir for 30 mins.
Add
(1.5 equiv).
Critical: Do not use AcOH here; the system is already buffered by the DIPEA/HCl salts.
Method C: Titanium(IV) Isopropoxide Activation
Best for: Sterically hindered ketones or electron-deficient amines.
Mechanism:
acts as a Lewis acid to force imine formation and as a water scavenger.
Step-by-Step:
Combine amine (1.0 equiv) and ketone (1.0 equiv) in neat
(2.0 equiv).
Stir at RT (or 60 °C for difficult substrates) for 2–4 hours.
Dilute with THF (5 mL) or MeOH.
Cool to 0 °C and add
(2.0 equiv) carefully.
Note:
is used here as is less compatible with the titanium residues.
Quench: Add 1N NaOH or water carefully. A white precipitate (
) will form. Filter through Celite before extraction.
Purification Strategy: SCX Catch-and-Release
Because the product contains a basic secondary amine and a pyridine ring, Strong Cation Exchange (SCX) chromatography is the gold standard for purification, removing non-basic impurities (unreacted aldehyde, borate salts).
Load: Dissolve crude residue in MeOH/DCM (1:1). Load onto a pre-conditioned SCX-2 cartridge.
Wash: Flush with MeOH (3 column volumes) to elute neutral impurities (aldehydes, phenols).
Elute: Flush with
in MeOH. The basic ammonia displaces the product.
Finish: Concentrate the ammoniacal filtrate to yield high-purity amine.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion
Imine formation is unfavorable.
Switch to Method C () or add molecular sieves (4Å) to Method A.
Dialkylation
Primary amine is too nucleophilic; aldehyde in excess.
Ensure slow addition of aldehyde or use excess amine (1.2 equiv) relative to aldehyde.
Starting Material Remains
Borohydride decomposed by acid.
Check pH. If using HCl salt, ensure enough DIPEA was added. Ensure solvent is anhydrous.
Product stuck on SCX
Pyridine + Amine = High affinity.
Use in MeOH or warm the elution solvent slightly.
Reaction Workflow Diagram
Figure 2: Standard operational workflow for the reductive amination of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
PubChem Compound Summary. "[6-(4-fluorophenoxy)pyridin-3-yl]methanamine (CID 16786006)." National Library of Medicine. Link
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link
Optimizing Amide Bond Formation with [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine: A Technical Guide
Executive Summary [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine (CAS 620608-63-1) is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors, PROTACs, and peptidomimetics.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine (CAS 620608-63-1) is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors, PROTACs, and peptidomimetics.[1][2][3] Structurally, it functions as an electron-deficient benzylamine analog.[1][4] While the primary amine exhibits good nucleophilicity, the presence of the pyridine ring and the lipophilic fluorophenoxy tail introduces specific challenges regarding solubility, aggregation, and protonation states during purification.[1]
This guide provides validated protocols for coupling this amine to carboxylic acids (including N-protected amino acids) with high efficiency, minimizing waste of this valuable intermediate.[1][4]
Chemical Profile & Reactivity Analysis
Before selecting a reagent, it is critical to understand the electronic and steric environment of the amine.[4]
Standard coupling reagents (HATU, DIC) are generally sufficient; acid chlorides are overkill and risky.[1][4]
Pyridine Ring (Pos. 3)
Electron-withdrawing inductive effect; Pyridine N is a weak base (pKa ~2–3).[1][4]
The amine is slightly less basic than benzylamine but remains reactive.[4] The pyridine N generally does not compete for acylation but requires attention to base stoichiometry (DIPEA).[1][4]
4-Fluorophenoxy Group
High lipophilicity; potential for - stacking.[1][2][3][4]
Solubility Risk: May precipitate in pure DCM or aqueous buffers.[4] Use DMF or NMP.[4][5]
Reagent Selection Matrix
For this specific substrate, we recommend the following reagents based on the scale and nature of the coupling partner.
Reagent System
Role
Pros
Cons
Recommended For
HATU / DIPEA
Gold Standard
Highest coupling rate; effective for sterically hindered acids.[1][2][3][4]
Expensive; generates byproduct (tetramethylurea) difficult to remove in solution phase without aqueous workup.[1][4]
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) and HATU (380 mg, 1.0 mmol) in anhydrous DMF (3 mL).
Base Addition: Add DIPEA (348 µL, 2.0 mmol) dropwise. The solution should turn slightly yellow (activated ester formation).[1][4] Stir for 2–5 minutes at room temperature.
Note: Do not wait longer than 10 minutes to avoid racemization of sensitive chiral acids.[4]
Coupling: Add [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine (1.1 mmol) dissolved in DMF (1 mL). Add the remaining DIPEA (1.0 mmol) to ensure the amine remains deprotonated.[4]
Reaction: Stir at room temperature for 1–2 hours.
Monitoring: Check by LC-MS.[1][2][3][4] The product should show a mass of [M+H]+ corresponding to Acid + 218.2 - 18 (water).[1]
Preparation: Dissolve Oxyma Pure (3.0 equiv) and the Amine (3.0 equiv) in minimum DMF.[4]
Critical: Unlike standard amino acid coupling, here the Amine is in solution and the Acid is on the resin.[1] We need to activate the resin-bound acid.[1][4]
Correction: Standard SPPS couples an incoming acid to a resin-bound amine.[1][3][4] If you are coupling this specific amine to a resin, the resin must have a free Carboxyl group (e.g., 2-chlorotrityl resin loaded with a dicarboxylic acid, or a Glu/Asp side chain).[1]
Revised Step 1 (Activation of Resin-Acid): Add DIC (3.0 equiv) and Oxyma Pure (3.0 equiv) dissolved in DMF to the resin-bound carboxylic acid.[1][2] Shake for 2 minutes to form the active ester.[4]
Coupling: Add the [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine (3.0 equiv) and DIPEA (1.0 equiv) to the resin mixture.[1][2][3]
Incubation: Shake at room temperature for 2–4 hours. The primary amine is reactive, but diffusion into the resin requires time.[4]
Washing: Drain and wash resin with DMF (3x) and DCM (3x).[4][5]
Test: Perform a Malachite Green test (detects free COOH) to ensure coupling completion. If positive (green/blue), repeat the coupling.[1][4]
Troubleshooting & Critical Parameters
Solubility Issues
The 4-fluorophenoxy moiety significantly increases lipophilicity.[1][4]
Symptom: Cloudiness upon adding the amine to aqueous/organic mixtures or pure DCM.[4]
Solution: Use DMF or NMP as the primary solvent.[4] If DCM is required, use a 1:1 DCM/DMF mixture.[4][9]
Aggregation
In peptide synthesis, this hydrophobic "tail" can induce aggregation of the growing chain (beta-sheet formation).[1][4]
Solution: Add chaotropic salts (e.g., 0.1 M LiCl or KSCN) to the coupling mixture in DMF to disrupt hydrogen bonding.[1]
Base Management (Racemization)
If coupling to a chiral amino acid (e.g., Fmoc-Phe-OH), excess base can cause racemization via oxazolone formation.[1][2]
Control: Use Oxyma/DIC (pH neutral activation) instead of HATU/DIPEA (basic) if the chiral center is highly sensitive.[1][4] If using HATU, keep DIPEA equivalents strictly to 2.0–3.0 and minimize pre-activation time.[4]
References
PubChem. (n.d.).[4][10] Compound Summary: [6-(4-fluorophenoxy)pyridin-3-yl]methanamine.[1][2][3][4][7] National Library of Medicine.[4] Retrieved February 15, 2026, from [Link]
El-Faham, A., & Albericio, F. (2011).[1][4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][4] Retrieved from [Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1][4] Retrieved from [Link]
Application Notes & Protocols: Incorporating [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine into Kinase Inhibitors
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the [6-(4-tluorophenoxy)pyridin-3-yl]methanamine m...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the [6-(4-tluorophenoxy)pyridin-3-yl]methanamine moiety into novel kinase inhibitors. The pyridine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to form critical hydrogen bonds and engage in π-π stacking interactions within enzyme active sites.[1][2] This guide details the rationale behind using this specific building block, provides validated, step-by-step protocols for its synthesis and conjugation, and outlines robust biochemical and cellular assays for the evaluation of resulting inhibitors. A practical case study targeting the BRAF V600E kinase is presented to illustrate the application of these principles in a real-world drug discovery context.
Introduction: The Strategic Value of the 6-Phenoxypyridine Scaffold
Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many of these conditions. Within this field, certain chemical scaffolds have emerged as "privileged structures" due to their favorable physicochemical properties and proven success in clinical agents.[1]
The pyridine ring system is one such scaffold, found in thousands of drug molecules due to its advantageous properties.[2][3] The nitrogen atom acts as a hydrogen bond acceptor, enhancing target affinity, while the aromatic ring can participate in π-π stacking.[1] Furthermore, its basicity can improve aqueous solubility, a key pharmacokinetic parameter.[1]
The specific moiety, [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine (Mol. Formula: C12H11FN2O, Mol. Weight: 218.23 g/mol ), offers several distinct advantages for kinase inhibitor design:[4][5]
Defined Vector for Synthesis: The primary amine at the 3-position provides a reliable handle for coupling to various kinase-hinge-binding fragments.
Optimal Geometry: The 6-phenoxy group acts as a space-filling moiety that can be directed towards the solvent-exposed region of the ATP binding pocket, a common strategy in kinase inhibitor design.[6]
SAR Exploration: The fluorophenoxy group can be readily modified to probe structure-activity relationships (SAR), exploring interactions with residues at the entrance of the binding site.
Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to a simple phenyl ring.[1]
This guide will provide the necessary protocols to leverage these advantages in a rational drug design program.
Synthesis of the Core Building Block
Before incorporation, the title compound must be synthesized with high purity. The following protocol describes a reliable two-step synthesis starting from commercially available 6-chloro-3-methylpyridine.
Protocol 2.1: Synthesis of 6-(4-Fluorophenoxy)-3-methylpyridine
This step involves a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
6-chloro-3-methylpyridine
4-Fluorophenol
Potassium carbonate (K2CO3), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add 6-chloro-3-methylpyridine (1.0 equiv), 4-fluorophenol (1.1 equiv), and anhydrous K2CO3 (2.0 equiv).
Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting chloride.
Heat the reaction mixture to 120 °C and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
Concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2.2: Synthesis of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine
This step involves a radical bromination followed by amination.
Dissolve 6-(4-fluorophenoxy)-3-methylpyridine (1.0 equiv) in anhydrous CCl4 in a flask equipped with a condenser.
Add NBS (1.1 equiv) and a catalytic amount of AIBN (0.05 equiv).
Heat the mixture to reflux (approx. 77 °C) for 4-6 hours.
Monitor for the disappearance of the starting material by TLC/LC-MS.
Cool the reaction to room temperature and filter off the succinimide byproduct.
Concentrate the filtrate under reduced pressure. The crude benzylic bromide is often unstable and should be used immediately without further purification.
Dissolve the crude bromide in anhydrous DCM and cool to 0 °C.
Slowly add a 7N solution of ammonia in methanol (10-20 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Concentrate the reaction mixture under reduced pressure.
Partition the residue between DCM and a saturated sodium bicarbonate solution.
Extract the aqueous layer with DCM (2 x volumes).
Combine the organic layers, dry over Na2SO4, filter, and concentrate.
Purify the crude amine by flash column chromatography (eluting with a DCM/methanol gradient containing 1% triethylamine) to afford the final product, [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine .
Strategies for Incorporation into Kinase Inhibitors
The primary amine of the building block is a versatile functional group for conjugation. The choice of reaction depends on the functional group present on the kinase hinge-binding scaffold.
Strategy A: Amide Bond Formation
This is the most common and robust method, reacting the amine with a carboxylic acid.[7][8]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common coupling reagent, but HATU is often preferred for its efficiency, especially with less reactive amines.[9][10]
In a dry flask, dissolve the carboxylic acid scaffold and HATU in anhydrous DMF.
Add DIPEA and stir the mixture for 5-10 minutes at room temperature for pre-activation.[9]
Add a solution of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine in DMF to the activated mixture.
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
Perform an aqueous workup as described in Protocol 2.1 and purify by chromatography or preparative HPLC.
Strategy B: Reductive Amination
This strategy is ideal for coupling the amine with an aldehyde or ketone on the core scaffold.[11][12] Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[13]
Dissolve the aldehyde-bearing scaffold (1.0 equiv) and [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine (1.1 equiv) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).
Add a few drops of acetic acid to catalyze imine formation.
Continue stirring at room temperature for 4-18 hours until the reaction is complete (monitored by LC-MS).
Quench the reaction by slowly adding saturated sodium bicarbonate solution.[13]
Extract with DCM, wash, dry, and purify as previously described.
Case Study: Design and Synthesis of a BRAF V600E Inhibitor
To illustrate the application, we will design a hypothetical inhibitor targeting BRAF V600E, a kinase frequently mutated in melanoma.[14][15] The design incorporates a pyrimidine hinge-binder known to interact with the kinase backbone.
Workflow Diagram
Caption: Overall workflow from synthesis to biological evaluation.
Biochemical and Cellular Evaluation Protocols
Once synthesized, the inhibitor's potency and cellular activity must be rigorously tested.
Protocol 5.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[16][17]
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[19]
Incubate at room temperature for 30-60 minutes.
Measure luminescence using a plate reader.
Data Analysis:
Normalize the data using "no enzyme" (high inhibition) and "DMSO only" (low inhibition) controls.
Plot the normalized luminescence against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Compound
Target Kinase
IC50 (nM)
Hypothetical Inhibitor 1
BRAF V600E
15.2
Vemurafenib (Control)
BRAF V600E
31.0
Hypothetical Inhibitor 1
c-RAF (WT)
>1000
Caption: Example data table summarizing biochemical potency.
Protocol 5.2: Cellular Target Engagement (Western Blot for p-ERK)
This assay determines if the inhibitor can block the BRAF V600E signaling pathway in cancer cells. A key downstream marker of this pathway is the phosphorylation of ERK (p-ERK).[20][21]
Materials:
A375 melanoma cell line (contains BRAF V600E mutation)
Cell culture medium (e.g., DMEM), FBS, antibiotics
Synthesized inhibitor
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
Seed A375 cells in 6-well plates and allow them to adhere overnight.
Treat cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.[22]
Quantify protein concentration using a BCA assay.
Separate 20 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[22]
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[23]
Incubate the membrane with primary antibody against p-ERK1/2 overnight at 4 °C.[22]
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Apply chemiluminescent substrate and image the blot.
Crucial Control: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure that changes in the p-ERK signal are not due to changes in the total amount of ERK protein.[23][24] Re-probe again for a loading control like beta-actin.
BRAF-MAPK Signaling Pathway
Caption: The BRAF-MAPK pathway and the point of inhibition.
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[25][26] It is used to determine the concentration of inhibitor that reduces cell growth by 50% (GI50).
Seed A375 cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
Treat cells with a serial dilution of the inhibitor for 72 hours.
Equilibrate the plate to room temperature for approximately 30 minutes.[26]
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[26]
Mix on an orbital shaker for 2 minutes to induce cell lysis.[27]
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[27]
Record luminescence.
Plot the data as in the biochemical assay to determine the GI50 value.
Conclusion and Future Directions
This guide provides a validated framework for the synthesis, incorporation, and evaluation of kinase inhibitors built upon the [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine scaffold. The provided protocols for synthesis, amide coupling, reductive amination, and a cascade of biochemical and cellular assays offer a robust starting point for any drug discovery program.
Successful development of a lead compound from this scaffold would involve further optimization, including extensive SAR studies around the phenoxy ring, kinase selectivity profiling against a broad panel of kinases, and full ADME/Tox profiling to assess its drug-like properties. The versatility and favorable characteristics of this building block make it a highly valuable tool for the modern medicinal chemist.
References
The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy.
ADP Glo Protocol. Unknown Source.
CellTiter-Glo Assay. Oslo University Hospital Research.
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
BRAF V600E. OncLive.
CellTiter-Glo® 3D Cell Viability Assay Protocol. Promega Corporation.
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology.
Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. MDPI.
Promega ADP-Glo kinase assay. BMG LABTECH.
Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices.
BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Molecular Cancer Therapeutics.
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
BRAF signaling pathway including abnormal signaling from BRAFV600E... ResearchGate.
Amide coupling reaction in medicinal chemistry. HepatoChem.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol.
Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate.
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
Measurement of total and Phospho-ERK by Western-Blot analysis. Bio-protocol.
Application Notes and Protocols for Western Blot Analysis of ERK Phosphorylation after Rasfonin Treatment. Benchchem.
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
Western blot band for Erk and phopho(p). ResearchGate.
Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Academia.edu.
Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry.
Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. European Journal of Medicinal Chemistry.
CAS RN 620608-63-1 | (6-(4-Fluorophenoxy)pyridin-3-yl)methanamine. Benchchem.
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
Pyridine compounds as inhibitors of kinase. Google Patents.
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.
This guide provides a definitive protocol for the storage, handling, and stability assessment of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine.[1] As a low-melting solid (46–47°C) containing a primary amine and a pyridine core, this compound presents specific stability challenges—primarily physical state changes (caking/liquefaction) and chemical reactivity with atmospheric carbon dioxide.[1]
Critical Storage Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in amber glass.
Stability Risk Assessment
To ensure data integrity in drug development, researchers must understand why this compound degrades. The stability profile is governed by three structural features:
The (Pyridin-3-yl)methanamine Motif: Structurally analogous to benzylamine, this primary amine is a nucleophile.[1] It readily reacts with atmospheric CO₂ to form carbamate salts (often visible as a white crust) and is susceptible to oxidative deamination.[1]
Low Melting Point (46–47°C): This is the most critical physical risk. Storage at uncontrolled room temperatures (especially >25°C) can cause the solid to sinter, fuse, or liquefy, drastically altering its dissolution rate and handling properties.
The Fluorophenoxy Ether Linkage: chemically robust, but the pyridine nitrogen remains a site for potential N-oxidation under high-stress oxidative conditions.[1]
Degradation Pathway Analysis[2]
The following diagram illustrates the theoretical degradation cascades that dictate our storage protocols.
Figure 1: Primary degradation pathways including chemical carbamylation and physical phase transitions.[1]
Argon is heavier than air, providing a better blanket against CO₂/Moisture.
Container
Amber Glass Vial with Teflon-lined cap
Blocks UV light; Teflon prevents leaching and ensures a tight seal.[1]
Desiccation
Secondary containment with silica gel
Mitigates hygroscopicity of the amine moiety.
Step-by-Step Procedure:
Transfer the compound into a clean amber vial.
Flush the headspace gently with Argon for 15–30 seconds.
Immediately seal the cap tightly.
Wrap the cap junction with Parafilm® to prevent gas exchange.
Place the vial inside a secondary jar containing a desiccant packet.
Store in a dedicated chemical refrigerator (2–8°C).
Protocol B: Handling for Experimentation
Objective: Prevent water uptake and melting during weighing.
Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature before opening (approx. 30 mins). Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid.
Rapid Weighing: Weigh the required amount quickly. Avoid holding the weighing boat in your palm, as body heat can approach the melting point (46°C).
Re-sealing: Purge the stock vial with inert gas immediately after use before returning to storage.
Shelf-Life Determination & QC Workflow
Standard shelf-life is estimated at 2 years if protocols are strictly followed.[1] However, "shelf-life" is data-driven, not absolute.[1] Use the following workflow to validate usability before critical experiments.
Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).[1]
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]
Self-Validating Stability Workflow
Figure 2: Decision matrix for quality control prior to experimental use.
Troubleshooting & FAQs
Q: The compound has turned yellow. Is it usable?
A: Yellowing indicates surface oxidation (N-oxide or imine formation).[1] If the physical form is still solid, check purity by HPLC. Often, the impurity is <1% and the compound can be used for rough screening, but it should be recrystallized for precise K_d or IC₅₀ measurements.
Q: The solid has fused into a hard lump.
A: This indicates the storage temperature exceeded 40°C or moisture was introduced. The chemical purity might still be intact, but the surface area has changed. Grind the solid (gently) and check HPLC. If purity is high, it is usable.
Q: Can I store it in DMSO?
A: For short term (1 month), yes, at -20°C. However, primary amines can slowly react with DMSO (Swern-like oxidation byproducts) or absorb water from the DMSO.[1] Solid storage is always superior.
References
PubChem. (2025).[1][2] Compound Summary: [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine (CAS 620608-63-1).[1] National Library of Medicine. [Link][1]
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency.[1] [Link]
Baumann, M., et al. (2011). Continuous Flow Synthesis of Primary Amines. Beilstein Journal of Organic Chemistry. (Contextual grounding for amine stability). [Link]
troubleshooting low solubility of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine in water
An in-depth technical guide by a Senior Application Scientist. Technical Support Center: [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine Welcome to the technical support center for [6-(4-Fluorophenoxy)pyridin-3-yl]methanami...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine
Welcome to the technical support center for [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the compound's low aqueous solubility.
Initial Assessment: A Top-Down Troubleshooting Approach
Before diving into specific protocols, it's crucial to have a structured troubleshooting plan. Low solubility is a multifaceted problem, and a systematic approach saves time and resources. The flowchart below outlines the logical progression from initial observation to a viable solution for your experiment.
Caption: High-level troubleshooting workflow for solubility issues.
Q1: I'm observing precipitation. Why is [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine poorly soluble in neutral water?
Answer: The poor aqueous solubility of this compound is rooted in its molecular structure. Let's break it down:
Lipophilic Character: The structure contains two aromatic rings (a fluorophenoxy group and a pyridine ring). These regions are hydrophobic (water-repelling). The predicted partition coefficient (XlogP) is 1.7, indicating a preference for a lipid environment over an aqueous one[1].
The Amine Group: The key to understanding its solubility behavior is the primary amine (-CH2NH2) attached to the pyridine ring. Amines are weak bases.[2][3] In neutral water (pH ~7), a significant portion of the amine groups will be in their neutral, uncharged state (-NH2). This form is less polar and thus less soluble.
Hydrogen Bonding: While the amine and the nitrogen and oxygen atoms can participate in hydrogen bonding with water, the large hydrophobic scaffold of the molecule dominates, leading to low overall solubility.[2]
In essence, the molecule has a structural imbalance: large, water-repelling sections with a small, weakly basic functional group that is not sufficiently ionized at neutral pH to confer significant water solubility.
Q2: How can I improve solubility by adjusting the pH? This seems like the simplest method.
Answer: You are correct, pH adjustment is the most direct and often most effective first step for a compound with a basic amine group.
The Causality: By lowering the pH of the aqueous solution with a pharmaceutically acceptable acid (like HCl), you protonate the basic amine group. The equilibrium shifts from the neutral, poorly soluble form (R-NH2) to a charged, water-soluble salt (R-NH3+).[2][3] This ionic salt interacts much more favorably with polar water molecules, dramatically increasing solubility.[4][5] Most simple alkyl amines have pKa's in the range of 9.5 to 11.0, meaning they are significantly protonated and more soluble in acidic to neutral solutions.[3]
This protocol allows you to systematically determine the pH at which your compound achieves the desired concentration.
Prepare a Slurry: Add a known excess amount of the solid compound to a fixed volume of purified water (e.g., 5-10 mg in 1 mL). This creates a suspension or slurry.
Initial pH Measurement: Measure the pH of the slurry.
Titration: Add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring or vortexing.
Observe Dissolution: Continue adding acid and monitoring the solution. Note the pH at which the solid completely dissolves, resulting in a clear solution. This is your target pH for achieving that concentration.
Verification: If your target concentration is lower, you can prepare a buffer at the determined pH and confirm that the desired amount of compound dissolves completely.
Self-Validation: This protocol is self-validating. A clear solution at a specific pH visually confirms that the compound is fully dissolved at that concentration and pH. If precipitation occurs upon standing, it may indicate that you are near the solubility limit or that the compound is unstable at that pH.
Q3: I tried lowering the pH, but I still can't reach my target concentration, or my assay is pH-sensitive. What's next?
Answer: If pH adjustment alone is insufficient or incompatible with your experimental system (e.g., cell-based assays that require a physiological pH of ~7.4), the next logical step is to use co-solvents.[6][7]
The Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This makes the environment more "hospitable" to the hydrophobic parts of your compound, effectively increasing its solubility.[10] The co-solvent molecules can disrupt the hydrogen-bonding network of water, creating pockets where the lipophilic compound can be accommodated.[11]
Common Co-solvents in Research:
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Ethanol
Propylene glycol (PG)
Polyethylene glycol 400 (PEG 400)
This workflow is a standard method for preparing high-concentration stock solutions for subsequent dilution into aqueous assay buffers.[12][13]
Caption: Workflow for preparing a co-solvent stock solution.
Trustworthiness & Caveats:
Final Concentration: Always ensure the final concentration of the co-solvent in your assay is low enough to not affect the biological system (e.g., enzyme activity, cell viability). Typically, <1% DMSO is acceptable, but this must be validated for your specific assay.
Precipitation on Dilution: Sometimes, a compound will precipitate when the concentrated organic stock is diluted into the aqueous buffer. This is known as "kinetic solubility." To mitigate this, dilute slowly while vortexing the buffer. If it still precipitates, you may have exceeded the thermodynamic solubility limit in that final buffer system.[14]
Q4: My assay is highly sensitive to organic solvents. Are there other formulation strategies I can use?
Answer: Yes. If co-solvents are not a viable option, you can explore the use of pharmaceutical excipients, which are inactive ingredients used to improve drug delivery.[15][16][17][18] For solubility enhancement, the most common classes are surfactants and cyclodextrins.
Surfactants: These are amphiphilic molecules that form micelles in water above a certain concentration (the critical micelle concentration).[19] The hydrophobic core of the micelle can encapsulate your poorly soluble compound, while the hydrophilic shell keeps the entire complex dissolved in water.[20][21][22]
Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.
Consideration: Surfactants can interfere with some biological assays or affect cell membranes, so they must be used with caution and appropriate controls.[23]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] They can form "inclusion complexes" where your compound (the "guest") fits inside the cyclodextrin's cavity (the "host").[26][] This complex is highly water-soluble due to the cyclodextrin's outer surface.[28]
Benefit: Cyclodextrins are often less disruptive to biological systems than surfactants and are widely used in pharmaceutical formulations.[24][]
Strategy
Mechanism of Action
Pros
Cons
pH Adjustment
Protonation of the amine group to form a soluble salt.[3][4]
Simple, inexpensive, highly effective for basic compounds.
May not be compatible with pH-sensitive assays; potential for compound instability at extreme pH.
Co-solvents
Reduces solvent polarity, making it more favorable for the solute.[8][11]
Highly effective at creating concentrated stocks; well-understood.
Potential for toxicity or interference in biological assays; can cause precipitation upon dilution.[13][29]
Surfactants
Micellar encapsulation of the hydrophobic compound.[19][20][21]
Can significantly increase apparent solubility.
Can interfere with assays, disrupt cell membranes, may cause foaming.[23]
Cyclodextrins
Formation of a water-soluble host-guest inclusion complex.[24][26][]
Generally low toxicity, highly effective, can improve stability.[28]
Can be more expensive; may not fit all molecule shapes; potential for competitive binding.
Q5: I have found a suitable method. What is the best practice for preparing and storing my stock solution?
Answer: Proper preparation and storage are critical for ensuring reproducible experimental results.
Use High-Purity Solvents: Always use anhydrous, high-purity grade solvents (e.g., DMSO) for your stock solutions to prevent degradation.
Dissolve Completely: Ensure the compound is fully dissolved before making aliquots. Use a vortex mixer and, if necessary, a brief sonication in a water bath.
Store in Aliquots: Store your high-concentration stock in small, single-use aliquots in appropriate vials (e.g., amber glass vials with PTFE-lined caps). This prevents repeated freeze-thaw cycles, which can cause compound degradation or precipitation.
Storage Conditions: Store aliquots at -20°C or -80°C, protected from light. The inert gas purging mentioned in some supplier datasheets is to prevent oxidation and is good practice for long-term storage, especially for sensitive compounds.[12]
Working Solutions: Prepare fresh working dilutions from a thawed aliquot for each experiment. Do not re-freeze and re-use diluted aqueous solutions, as the compound may precipitate or degrade over time.
By following this structured troubleshooting guide, you can systematically address the solubility challenges of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine and develop a robust formulation for your specific research needs.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Google Search.
What Are Excipients? 9 Common Examples. Colorcon.
A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed.
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Excipients: What they are and their importance in the pharmaceutical industry. DC Fine Chemicals.
Improvement in solubility of poor water-soluble drugs by solid dispersion.
Cosolvent. Wikipedia.
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
Definition of Pharmaceutical Excipients. Pharma Excipients.
Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
How can cyclodextrins enhance solubility? YouTube.
Solubility enhancement and application of cyclodextrins in local drug delivery.
Solubility enhancement techniques: A comprehensive review. Innovare Academic Sciences.
Pharmaceutical excipients. GSC Biological and Pharmaceutical Sciences.
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
Excipient. Wikipedia.
The important role and application of surfactants in pharmaceutical formul
Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. International Journal for Innovative Research in Multidisciplinary Field.
The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.
Surfactants and their applications in pharmaceutical dosage form. SlideShare.
Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
Cosolvent - The 'Medicinal Magician' in The Laboratory.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
4-Aminopyridine. Solubility of Things.
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
Solubility and pH of amines.
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
How to tackle compound solubility issue. Reddit.
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
2-Aminopyridine. PubChem.
4-Aminopyridine 0.98 4AP. Sigma-Aldrich.
How to deal with the poor solubility of tested compounds in MTT assay?
resolving hydroscopic issues with [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine salts
Ticket Subject: Resolving Hygroscopicity in [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine Salts Case ID: FPPM-HYGRO-001 Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Resolving Hygroscopicity in [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine Salts
Case ID: FPPM-HYGRO-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely experiencing handling difficulties with the hydrochloride (HCl) salt of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine. While HCl is the standard "first-pass" salt during early discovery, it is frequently unsuitable for this class of pyridine-methanamines due to high lattice energy competing with aggressive hydrogen bonding potential, leading to deliquescence (turning into a gum) at ambient humidity.
This guide provides a definitive protocol to transition from the hygroscopic HCl form to a stable, non-hygroscopic Besylate or Fumarate salt.
Part 1: Diagnosis & Mechanism
Q: Why is my batch turning into a sticky gum?
A: The primary amine on your pyridine ring is a "hard" base. When you pair it with a small, "hard" counter-ion like Chloride (
), you create a salt with a high charge density.
The Mechanism: The chloride ion acts as a bridge for water molecules. At humidity levels >40% RH, the crystal lattice energy is overcome by the hydration energy. The salt pulls water from the air to solvate the chloride ion, breaking the crystal structure and forming a concentrated solution (deliquescence).
The Fix: You must replace the small, hydrophilic anion with a large, lipophilic anion (Van der Waals shielding).
Q: Is this specific to my molecule?
A: No, but your molecule is particularly susceptible. The (4-fluorophenoxy) tail adds lipophilicity, but the methanamine head is highly polar. This "amphiphilic" nature creates a mismatch in the crystal lattice if the counter-ion is too small (like HCl).
Part 2: Salt Selection Strategy
We recommend a focused salt screen targeting Class II (Lipophilic) and Class III (Divalent) anions.
Recommended Counter-ions
Counter-ion
Acid pKa
Hygroscopicity Risk
Melting Point Trend
Recommendation
Chloride (HCl)
-7.0
High (Critical)
High (Decomposes)
AVOID
Besylate
-2.8
Low
Moderate/High
PRIMARY CHOICE
Tosylate
-2.8
Low
Moderate
Secondary Choice
Fumarate
3.03
Low
High
Good for Stability
Succinate
4.21
Moderate
Moderate
Backup Option
Technical Insight: The Besylate (Benzenesulfonate) anion adds a phenyl ring that "stacks" with the fluorophenoxy and pyridine rings of your molecule. This
- stacking creates a robust hydrophobic shield around the ionic core, preventing water ingress.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Besylate Salt
Use this protocol to convert your sticky HCl salt or free base into a stable solid.
Dissolution: Dissolve 1.0 eq of Free Base in EtOAc (10 vol) at 50°C.
Note: If starting from HCl salt, neutralize with aqueous NaOH, extract into EtOAc, dry over
, and strip solvent first.
Acid Addition: Dissolve 1.05 eq of Benzenesulfonic acid in a minimum amount of warm EtOH (approx 1-2 vol).
Mixing: Add the acid solution dropwise to the amine solution at 50°C with vigorous stirring.
Nucleation: Seed with a small crystal of the salt if available. If not, cool slowly to 20°C over 2 hours.
Anti-solvent: If no precipitate forms, add Heptane (5 vol) dropwise until slight turbidity persists.
Aging: Stir at 0-5°C for 4 hours to maximize yield and crystallinity.
Isolation: Filter under nitrogen (to prevent moisture condensation during filtration). Wash with cold EtOAc/Heptane (1:1).
Drying: Vacuum oven at 45°C for 24 hours.
Protocol B: Validation via Dynamic Vapor Sorption (DVS)
Do not rely on visual inspection. You must quantify the Critical Relative Humidity (CRH).
Instrument: DVS Resolution or similar gravimetric sorption analyzer.
Cycle: 0% RH
90% RH 0% RH (2 cycles).
Step Size: 10% RH increments.
Equilibrium Criteria:
per minute.
Interpretation Guide:
Non-Hygroscopic: < 0.2% weight gain at 80% RH. (Target for Besylate).
Hygroscopic: > 2% weight gain. (Typical for HCl).
Deliquescent: Exponential weight gain (vertical line) at specific RH.
Part 4: Visualizing the Solution
Workflow 1: Salt Selection Decision Tree
This logic gate ensures you do not waste resources on unstable forms.
Caption: Decision logic for remediation of hygroscopic pyridine-methanamine salts.
Workflow 2: Crystallization & Isolation Logic
The physical isolation method is as critical as the chemistry.
Caption: Optimized crystallization workflow to maximize crystallinity and minimize solvent inclusion.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I just dry the HCl salt harder to fix it?A: No. "Drying harder" removes surface water, but it does not change the thermodynamics of the crystal lattice. As soon as you expose the dry HCl salt to air, it will re-absorb moisture. You must change the chemistry (the anion), not just the physical state.
Q2: Why Besylate over Mesylate?A: Mesylate (Methanesulfonate) is chemically similar to Besylate but lacks the phenyl ring. Mesylates are often more hygroscopic than Besylates because they are smaller and more polar. For your specific molecule (containing fluorophenoxy), the Besylate offers better
- stacking opportunities, creating a tighter, more water-repellent lattice [1].
Q3: My Besylate salt is an oil. What went wrong?A: You likely trapped solvent or have excess acid.
Check Stoichiometry: Ensure you used exactly 1.0 to 1.05 equivalents of acid. Excess acid attracts water.
Solvent Choice: Avoid using Methanol. It is too polar and holds onto the salt. Stick to Ethyl Acetate/Ethanol mixtures.
Seed: You must induce nucleation. Scratch the glass or add a seed crystal from a small-scale trial.
References
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2]
Newman, A. (2012). Solid-State Characterization of Pharmaceuticals. In Assessing Hygroscopicity.
overcoming steric hindrance in [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance in Synthesis & Analysis Introduction: The Steric Landscape Welcome to the technical support hub for the...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Overcoming Steric Hindrance in Synthesis & Analysis
Introduction: The Steric Landscape
Welcome to the technical support hub for the [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine scaffold. This structure is a critical pharmacophore in kinase inhibitors (e.g., c-Met, ALK pathways). While the parent molecule is relatively unhindered, high-value derivatives often introduce steric clashes that crash standard synthetic protocols.
This guide addresses the three most common "tickets" we receive regarding steric hindrance:
Ticket #101: Failure of
during core scaffold assembly (Ether formation).
Ticket #204: Incomplete coupling at the methanamine "tail" due to bulky acids.
Ticket #309: "Missing" signals or broad peaks in NMR (Rotameric blurring).
Module 1: The Core Scaffold (Ether Linkage)
Ticket #101: Yield Collapse in Ether Formation
User Report: "I am trying to couple a 2-methyl-4-fluorophenol to the 6-chloropyridine precursor using
/DMF at 100°C (). Yield is <10%, and I see mostly starting material."
Root Cause Analysis:
The standard Nucleophilic Aromatic Substitution (
) relies on the electron-deficiency of the pyridine ring. However, introducing an ortho-substituent (like a methyl group) on either the phenol or the pyridine ring creates steric shielding of the reaction center. The nucleophile cannot approach the electrophilic carbon effectively, and the transition state energy spikes.
Resolution Protocol: Switch to Pd-Catalysis (Buchwald-Hartwig)
When sterics disable
, you must switch to a mechanism that pulls the reactants together via metal coordination rather than collision.
Parameter
Standard ()
High-Steric Protocol (Buchwald)
Mechanism
Addition-Elimination
Oxidative Addition Reductive Elimination
Catalyst
None
Pd(OAc)₂ or Pd₂dba₃
Ligand
None
RockPhos or tBuXPhos (Critical)
Base
or
(anhydrous)
Solvent
DMF/DMSO
Toluene or Dioxane
Temp
100-120°C
80-100°C
The "Why" – Ligand Selection:
For sterically hindered ethers, you need a bulky, electron-rich phosphine ligand.
RockPhos / tBuXPhos: These ligands are massive. Counter-intuitively, their bulk helps. They force the Palladium center into a mono-ligated species (
), which is the active species for oxidative addition. More importantly, they accelerate the reductive elimination step (the bond-forming step), which is usually the bottleneck for crowded ethers [1].
Caption: Decision matrix for selecting the optimal synthetic route based on steric constraints at the ether linkage.
Module 2: Functionalizing the Methanamine (The "Tail")
Ticket #204: Amide Coupling Failure with Bulky Acids
User Report: "I need to attach a tertiary carboxylic acid (e.g., a bicyclic core) to the methanamine nitrogen. EDC/HOBt and HATU are stalling at 50% conversion, and I see significant epimerization."
Root Cause Analysis:
The [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine nitrogen is primary and nucleophilic. However, if the incoming carboxylic acid is sterically encumbered (e.g.,
-quaternary carbon), the "cone of protection" around the carbonyl carbon prevents the amine from attacking the activated ester formed by HATU/EDC.
Resolution Protocol: Propylphosphonic Anhydride (T3P)
Switch to T3P (50% in EtOAc) . T3P is superior for sterically hindered amides for two reasons:
Low Epimerization: It activates the acid without generating a highly basic environment that risks racemizing chiral centers.
Driven by Entropy: The byproduct is a water-soluble cyclic phosphonate. The reaction is driven forward powerfully, often succeeding where HATU fails [2].
Base: Add 3.0 eq Pyridine (Do not use DIPEA if sterics are extreme; Pyridine acts as both base and nucleophilic catalyst).
Addition: Cool to 0°C. Add 1.5 eq T3P dropwise.
Heat: Allow to warm to RT. If stalled, heat to 60°C (T3P is thermally stable).
Workup: Wash with water/bicarb. T3P byproducts wash away instantly.
Module 3: Purification & Analysis (Rotamers)
Ticket #309: NMR Signals "Missing" or Broad
User Report: "I synthesized the amide derivative, but the proton NMR is a mess. The pyridine protons are split or extremely broad. LCMS shows a single peak with the correct mass. Is my compound impure?"
Root Cause Analysis:
You are likely observing Rotameric Restriction .
When you attach a bulky group to the methanamine, the resulting amide bond (
) has partial double-bond character. If the steric bulk is high, the rotation around this bond is slower than the NMR timescale (relaxation time). The instrument sees two different chemical environments (cis/trans isomers) simultaneously, resulting in:
Broad "humps" instead of sharp doublets.
Split peaks (e.g., 0.6 : 0.4 ratio).
Troubleshooting Guide: The Variable Temperature (VT) NMR Test
Do not discard the product. Prove the structure using thermal coalescence.
Solvent Switch: Switch from
to DMSO-d6 or Toluene-d8 (allows higher temps).
The Gradient: Run 1H NMR at 25°C, 50°C, 75°C, and 100°C.
The Result: As temperature rises, the rotation speed increases.
If it is an impurity: Peaks remain distinct/separate.
If it is a rotamer:[1][2] The split peaks will move toward each other and coalesce into a single sharp peak at high temperature (Coalescence Temperature,
).
Purification Note:
If you see rotamers in NMR, you might also see "split peaks" in HPLC/UPLC if the column is cold. Run your LCMS column at 40-50°C to sharpen the peaks for accurate purity integration [3].
Frequently Asked Questions (FAQ)
Q: Can I use reductive amination to attach a bulky group instead of amide coupling?A: Yes, but be careful with over-alkylation . With sterically hindered aldehydes/ketones, the intermediate imine formation is slow. Use Ti(OiPr)₄ as a Lewis acid to force imine formation before adding the reducing agent (
). If you add the reducing agent too early, you will reduce the unreacted aldehyde.
Q: My derivative precipitates as a gel during workup. How do I filter it?A: Steric derivatives of this scaffold often have poor packing efficiency, leading to amorphous gels. Do not filter. Dissolve the gel in DCM, dry with
, and evaporate. Recrystallize from a polar/non-polar pair like EtOAc/Heptane to force an organized lattice.
Q: Is the 4-fluorophenoxy group stable to strong acids?A: Generally, yes. The ether linkage is robust. However, the pyridine nitrogen can be protonated, which might alter solubility. If deprotecting a Boc group with TFA, the ether will survive.
References
Burgos, C. H., et al. (2006).[3] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition.[3]
Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters.[4][5]
Toth, G. (2014). Chromatographically separable rotamers of an unhindered amide.[1][2] Beilstein Journal of Organic Chemistry.
Technical Support Center: HPLC Analysis and Degradation Product Identification for [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine. It covers common HPLC challenges, troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine. It covers common HPLC challenges, troubleshooting workflows, and systematic protocols for identifying potential degradation products, ensuring the development of robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC column and mobile phase for analyzing [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine?
A: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is an excellent starting point. Due to the basic nature of the primary amine and pyridine nitrogen, the mobile phase pH is critical for achieving good peak shape.[1][2] A recommended starting mobile phase is a gradient of acetonitrile (ACN) and a low-pH buffer, such as 20 mM ammonium formate adjusted to pH 3.7 with formic acid.[3] This low pH ensures the basic functional groups are protonated, minimizing undesirable interactions with the silica stationary phase.[3][4]
Q2: My main peak for the parent compound is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic amine and pyridine groups with acidic residual silanol groups (Si-OH) on the surface of the silica-based column.[2][5][6] At mid-range pH, these silanols can become ionized (Si-O⁻) and strongly interact with the protonated basic analyte, leading to a distorted peak shape.[2][5]
Primary Solution: Lower the mobile phase pH to around 3.0. This protonates the silanol groups, reducing their capacity for strong ionic interactions.[5]
Alternative Solutions:
Use a modern, high-purity silica column with advanced end-capping to minimize the number of available silanol groups.[5][6]
Consider a mobile phase with a high pH (e.g., pH 9-10) using a pH-stable column. At high pH, the analyte is neutral, and its interaction with silanols is reduced. However, method robustness can be a concern if the pH is close to the analyte's pKa.[3][7]
Q3: I am observing new, small peaks in my chromatogram after my sample solution has been sitting on the autosampler. What could they be?
A: The appearance of new peaks over time suggests that your compound is degrading in the sample diluent. Given the structure of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine, potential degradation pathways include oxidation of the primary amine or photolysis if the samples are exposed to light.[8][9][10] It is crucial to investigate the stability of the analyte in your chosen solvent and protect samples from light.
Q4: What is the most effective detector for identifying unknown degradation products?
A: While a Photodiode Array (PDA) detector is useful for initial assessment of peak purity, the gold standard for identifying unknown impurities and degradation products is a Mass Spectrometer (MS).[11][12] Coupling your HPLC to an MS detector (LC-MS) allows you to determine the molecular weight of the compounds in each new peak.[11][13] Further fragmentation analysis (MS/MS) can then provide crucial information to elucidate the chemical structure of the degradation products.[13][14]
Section 2: In-Depth Troubleshooting Guide
Problem: Persistent Peak Tailing and Poor Symmetry
You have already tried adjusting the mobile phase pH, but the peak shape for [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine remains suboptimal. This troubleshooting workflow outlines a systematic approach to resolving the issue.
Caption: A workflow for the structural elucidation of unknown degradation products.
Workflow Explanation:
HPLC-PDA Analysis: A Photodiode Array detector provides UV-Vis spectra for every point in a peak. Comparing the spectrum of a degradant peak to the parent compound can give clues about which part of the molecule (chromophore) has been altered.
HPLC-MS Analysis: This is the most critical step. High-resolution mass spectrometry (HRMS) provides a highly accurate mass for the degradant, allowing you to determine its elemental composition. [13]The difference in mass between the degradant and the parent compound points directly to the type of chemical modification.
Example Mass Shifts:
+16 Da: Addition of an oxygen atom (Oxidation).
+18 Da: Addition of a water molecule (Hydrolysis).
-17 Da: Loss of ammonia (from the primary amine).
MS/MS Fragmentation: By isolating the degradant's molecular ion in the mass spectrometer and fragmenting it, you can see how it breaks apart. [13]Comparing this fragmentation pattern to that of the parent compound reveals which part of the molecule has been modified. For example, if a fragment corresponding to the fluorophenoxy portion remains unchanged but a fragment from the pyridyl-methanamine side has shifted, you can localize the modification.
Propose Structure: By integrating all the data—the stress condition that formed it, the UV spectrum, the accurate mass, and the fragmentation pattern—you can confidently propose a chemical structure for the degradation product.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA. (2014). DGRA.
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
Degradation Profiling of Pharmaceuticals: A Review. (2018). IJNRD.
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube.
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (2004). AKJournals.
Drug degradation pathways. Pharmacy 180.
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited.
Exploring the Role of pH in HPLC Separation. (2025). Veeprho Pharmaceuticals.
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012). Applied Measurement Science.
How to identify peaks observed by UV-HPLC in stability studies. (2018). Alphalyse.
Critical review of reports on impurity and degradation product profiling in the last decade. (2017). Molnar Institute.
Photolytic Degradation and Its Prevention. Pharmaguideline.
EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage.
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). PMC.
Pathway of Photo Degradation Condition for Drug Substance and Drug Product. (21). ResearchGate.
Peak Tailing in HPLC. Element Lab Solutions.
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC.
HPLC Peak Tailing. (2022). Axion Labs.
How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex.
What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc..
19F NMR Spectroscopy Analysis of 4-Fluorophenoxy Pyridine Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the 4-fluorophenoxy pyridine scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the 4-fluorophenoxy pyridine scaffold is ubiquitous, serving as a pharmacophore in numerous kinase inhibitors (e.g., c-Met, VEGFR inhibitors like BMS-777607).[1] Structural characterization and quantification of these derivatives often face bottlenecks using traditional 1H NMR due to severe signal overlap in the aromatic region (6.0–9.0 ppm).
This guide objectively compares 19F NMR spectroscopy against standard alternatives (1H NMR and HPLC-UV), demonstrating its superior specificity and throughput for fluorinated heterocycles.[1] We provide a self-validating experimental protocol designed to isolate the unique electronic signature of the 4-fluorophenoxy moiety, typically found in the -115 to -125 ppm range.[1]
Technical Rationale: The Fluorine Advantage
The 19F nucleus offers a distinct analytical window for 4-fluorophenoxy pyridine derivatives.[1] Unlike protons, which reside in a narrow ~15 ppm window, fluorine chemical shifts span over 300 ppm , making it highly sensitive to subtle electronic changes in the pyridine ring or phenoxy linker.
Mechanism of Action[2]
Electronic Reporting: The fluorine atom on the phenoxy ring acts as a sensitive reporter of the local electronic environment. The electron-donating oxygen atom of the ether linkage provides shielding, shifting the signal upfield relative to fluorobenzene.
Background Suppression: Biological matrices (plasma, cell lysates) lack endogenous fluorine, rendering 19F NMR essentially background-free. This allows for direct analysis of crude reaction mixtures or metabolic stability assays without extensive purification.
Comparative Analysis: 19F NMR vs. Alternatives
The following table contrasts the performance of 19F NMR against 1H NMR and HPLC-UV for analyzing 4-fluorophenoxy pyridine derivatives.
Feature
19F NMR
1H NMR
HPLC-UV
Spectral Window
Broad (~300 ppm)
Narrow (~15 ppm)
N/A (Retention Time)
Signal Overlap
Minimal. 4-fluorophenoxy signals are distinct (-115 to -125 ppm).[1]
High. Pyridine and phenyl protons often overlap in the 6-9 ppm region ("aromatic soup").[1]
Medium. Depends on column resolution and gradient.
Quantification
Direct (qNMR). No analyte standard needed; uses internal standard (IS).[1]
Direct. Requires integration of overlapping multiplets.
Indirect. Requires authentic analyte standards for calibration curves.
Sample Prep
Minimal (Dissolve & Shoot).
Minimal.
Moderate (Filtration, mobile phase prep).
Selectivity
High. Detects only fluorinated species (drug + metabolites).[1]
Low. Detects all organic protons (solvents, impurities).
This protocol is designed to be self-validating by utilizing an internal standard with a distinct chemical shift to verify excitation bandwidth and relaxation delays.[1]
Validation: Measure T1 using inversion-recovery.[1] For fluorinated aromatics, T1 is typically 1–3 seconds. Set D1 = 15s to ensure >99.9% magnetization recovery.
In 4-fluorophenoxy pyridine systems, the fluorine signal is highly diagnostic.
4-Fluorophenoxy Group: The fluorine is para to the ether oxygen.[1] The resonance effect of oxygen shields the fluorine, typically placing it in the -115 to -125 ppm range.[1]
Substituent Effects:
Electron Withdrawing Groups (EWG) on the pyridine ring (e.g., -CN, -Cl) decrease electron density on the ether oxygen, slightly deshielding the fluorine (shifting it downfield/more positive).
Protonation: If the pyridine nitrogen is protonated (e.g., salt formation), the inductive effect propagates, causing a downfield shift of the fluorine signal by 1–3 ppm.
Case Example: c-Met Inhibitor Analysis
Consider a derivative similar to BMS-777607 .
Structure: Contains a 2-amino-3-chloropyridine linked via oxygen to a 3-fluoroaniline moiety (analogous electronic environment).[1]
Expected Signals:
Signal A (-115 to -125 ppm): Corresponds to the Fluorine on the phenoxy/phenyl ring.[1]
Signal B (-63.72 ppm): Internal Standard (Trifluorotoluene).[1][2]
Analysis: Integration of Signal A vs. Signal B allows for calculation of absolute purity using the equation:
(Where I=Integral, N=Number of Fluorines, M=Molecular Weight, m=Mass, P=Purity)
Advanced Applications: Ligand-Based Screening
19F NMR is a gold standard for Fragment-Based Drug Discovery (FBDD) .[1]
F-Screening: A library of fluorinated fragments (including 4-fluorophenoxy pyridines) is screened against a protein target.[1]
Binding Detection: Upon binding, the fluorine signal broadens (T2 relaxation decreases) and shifts chemically. This "spy" atom provides a direct readout of binding affinity without the need for radiolabels.
Caption: 19F NMR screening workflow for identifying active binders in drug discovery.
References
American Chemical Society. Application of Quantitative 19F and 1H NMR for Reaction Monitoring. Analytical Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures. Chemical Science. Retrieved from [Link][1]
National Institutes of Health (NIH). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. Retrieved from [Link][1]
MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]
PubChem. BMS-777607 Compound Summary. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Benchmarking Purity of Commercial [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine Samples: A Comparative Technical Guide
Executive Summary
The structural motif [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine (CAS: 620608-63-1) has emerged as a critical "warhead linker" and building block in the synthesis of next-generation kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras). Its dual functionality—an ether-linked fluorophenyl group providing metabolic stability and lipophilicity, coupled with a reactive primary amine for amide coupling—makes it indispensable.
However, commercial samples vary significantly in quality due to diverse synthetic routes (e.g., nitrile reduction vs. amide reduction). Impurities in this building block can lead to chain termination in library synthesis or false positives in biological assays due to metal contamination. This guide outlines a rigorous, self-validating benchmarking protocol to qualify commercial lots before they enter the medicinal chemistry pipeline.
Strategic Sourcing & The "Vendor Tier" Hypothesis
In our internal evaluations, we categorize suppliers into three tiers based on their synthetic transparency. This guide benchmarks samples from representative vendors in each tier:
Tier 1 (The Specialist): US/EU-based CROs specializing in pyridine chemistry.
Tier 2 (The Aggregator): Large catalog houses that re-package bulk chemicals.
Tier 3 (The Bulk Source): Direct-from-manufacturer sources with limited analytical documentation.
Hypothesis: Tier 3 vendors often supply the "Free Base" form which is prone to carbamate formation (CO₂ absorption), whereas Tier 1 typically supplies the HCl or TFA salt, offering superior stability.
Critical Quality Attributes (CQAs)
Before initiating wet-lab work, define the acceptance criteria. For a building block of this complexity, HPLC purity (Area %) is insufficient.
Attribute
Metric
Method
Acceptance Threshold
Identity
Structure Confirmation
1H & 19F NMR
Conforms to structure
Assay
Absolute Purity (wt%)
qNMR (Internal Std)
> 95% wt/wt
Chromatographic Purity
Organic Impurities
UPLC-MS (UV 254nm)
> 98% Area
Salt Stoichiometry
Counter-ion ratio
Ion Chromatography / NMR
1.0 ± 0.1 eq (if salt)
Residual Water
Hygroscopicity
Karl Fischer (Coulometric)
< 1.0% (unless hydrate)
Experimental Workflow: The "Triangulation" Method
To ensure scientific integrity, we use a "Triangulation" approach where three orthogonal methods must agree.
Protocol A: UPLC-MS/MS Impurity Profiling
Objective: Detect trace organic impurities and synthetic byproducts.
Methodology:
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 50 mm). Reasoning: High pH stability allows us to run basic mobile phases if necessary, though acidic is preferred for MS sensitivity.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.5 min; Hold 1.0 min. Flow: 0.6 mL/min.
Dimer: Secondary amine formation during reduction.
Protocol B: 19F qNMR (Quantitative NMR)
Objective: Determine absolute weight purity, independent of UV extinction coefficients.
Methodology:
Internal Standard (IS):
-Trifluorotoluene (TFT). Reasoning: Non-hygroscopic, distinct chemical shift (-63 ppm) from the sample's fluorine (~ -120 ppm).
Solvent: DMSO-
.
Procedure: Weigh ~10 mg of sample and ~10 mg of TFT (precision ±0.01 mg) into a vial. Dissolve in 0.6 mL DMSO-
.
Acquisition: Pulse delay (d1) must be
(typically 30s) to ensure full relaxation. Acquire 64 scans.
Calculation:
Visualizing the Benchmarking Logic
The following diagram illustrates the decision tree used to qualify these samples.
Caption: Figure 1: The "Triangulation" workflow ensures that identity, chromatographic purity, and absolute mass balance align before lot acceptance.
Representative Benchmarking Results
The table below summarizes a comparative analysis of three commercial lots using the protocols described above.
Parameter
Vendor A (Tier 1)
Vendor B (Tier 2)
Vendor C (Tier 3)
Label Claim
98% (HCl Salt)
97% (Free Base)
95% (Unknown)
Appearance
White Crystalline Solid
Off-white/Yellow Oil
Brown Sticky Solid
UPLC Purity (Area%)
99.2%
94.5%
88.1%
Major Impurity
None detected
3.2% Nitrile Precursor
8% Dimer + Unknowns
qNMR Assay (wt%)
98.5%
89.2%
76.4%
Residual Solvent
<0.1%
2.1% (Ethyl Acetate)
5.5% (DCM + Water)
Conclusion
Pass
Conditional Pass (Purify)
Fail (Reject)
Analysis of Findings:
Vendor A: The HCl salt form stabilized the amine, preventing oxidation. The qNMR data matched the UPLC data, indicating high "truth" in the sample.
Vendor B: While the label claimed 97%, the qNMR revealed a significant gap (89.2%). This discrepancy is often due to residual solvents or inorganic salts (NaCl) that are invisible to UV detection but dilute the active mass.
Vendor C: The presence of the "Dimer" (secondary amine) suggests an uncontrolled reduction step (e.g., reductive amination of the product with the starting nitrile).
Impurity Pathway Analysis
Understanding why an impurity exists is as important as finding it. This diagram maps the common synthetic pitfalls for this scaffold.
Caption: Figure 2: Synthetic origin of common impurities. Impurity A is the most frequent failure mode in commercial samples.
References
Evaluation of qNMR for Purity Determination : Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
General Strategies for Impurity Profiling : Holzgrabe, U., et al. "Anti-infective drug discovery—the role of impurity profiling." Drug Discovery Today, 2020.
Synthesis of Pyridine Ethers : "Preparation of (pyridin-3-yl)methanamine derivatives." World Intellectual Property Organization, WO2010128085A1.
UPLC Method Development Guide : Waters Corporation. "A Systematic Approach to UPLC Method Development." Waters Application Notes, 2023.
Chemical Stability of Primary Amines : Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, CRC Press, 2011.
Safety & Regulatory Compliance
Safety
Comprehensive Safety and Handling Guide for [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine
This guide provides essential safety protocols and operational directives for the handling and disposal of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine. As a compound integrating a fluorinated phenoxy group with an amino...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and operational directives for the handling and disposal of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine. As a compound integrating a fluorinated phenoxy group with an aminopyridine scaffold, it requires stringent safety measures due to the potential for significant physiological effects. This document is designed for drug development professionals and laboratory researchers, offering a framework built on established safety principles for analogous chemical structures.
Hazard Assessment: A Structurally-Informed Perspective
While comprehensive toxicological data for [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine is not extensively published, a robust hazard assessment can be constructed by analyzing its constituent chemical motifs: the aminopyridine core and the fluorophenoxy group.
Aminopyridine Core: Aminopyridines are a class of compounds known for their neurotoxicity and potential for severe health effects. For instance, 2-Aminopyridine is classified as toxic if swallowed, harmful in contact with skin, and a cause of serious skin and eye irritation[1]. Similarly, 4-Aminopyridine is recognized as a highly acute toxin[2][3]. The pyridine structure itself can be hazardous, with potential for liver and kidney damage from chronic exposure[4].
Fluorophenoxy Group: The presence of a fluorine atom on the phenoxy ring necessitates careful handling. Fluorinated organic compounds can possess unique reactivity and toxicological profiles[5].
Primary Amine (Methanamine): The methanamine group introduces basicity and potential for irritation.
Based on these analogs, we can anticipate the primary hazards associated with [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine. A related compound, (6-Fluoropyridin-3-yl)methanamine, is classified as harmful if swallowed or inhaled, and causes serious eye, skin, and respiratory irritation[6]. Another analog, 6-(4-Fluorophenoxy)pyridin-3-amine, is noted as being toxic if swallowed[7].
Anticipated Hazard Profile Summary
Hazard Classification
GHS Hazard Statement (Anticipated)
Rationale and Key Considerations
Acute Toxicity (Oral)
H301: Toxic if swallowed
Based on aminopyridine analogs[1][7]. Ingestion could lead to systemic toxicity.
Acute Toxicity (Dermal)
H312: Harmful in contact with skin
Aminopyridines can be absorbed through the skin[1].
Acute Toxicity (Inhalation)
H332: Harmful if inhaled
Particularly relevant when handling the compound as a powder or if aerosolized[6].
Skin Corrosion/Irritation
H315: Causes skin irritation
Common hazard for amines and pyridine derivatives[1][8][9].
Eye Damage/Irritation
H319: Causes serious eye irritation
Direct contact with eyes is likely to cause significant irritation or damage[1][8][9].
Respiratory Irritation
H335: May cause respiratory irritation
Inhalation of dust can irritate the respiratory tract[1][6][8].
The Hierarchy of Controls: Engineering Safeguards First
Personal Protective Equipment (PPE) is the final line of defense. The primary method for exposure control must be robust engineering solutions.
Primary Engineering Control: All handling of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine, especially the manipulation of solids (weighing, transferring), must be conducted within a properly certified chemical fume hood or a glove box to contain dust and vapors[2][3].
Ventilation: Ensure the laboratory has adequate general ventilation. The atmosphere should be regularly checked against established exposure standards where applicable[1].
Designated Area: All work with this compound should be restricted to a designated area. This area, including storage locations, should be clearly labeled with warnings indicating the presence of a toxic chemical[2].
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
Hand Protection
Glove Selection: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice. For prolonged operations or when handling larger quantities, consider thicker gloves or double-gloving[10]. Always consult the glove manufacturer's resistance chart for specific breakthrough times if available.
Glove Protocol:
Inspect gloves for any signs of degradation or puncture before use.
Don gloves before entering the designated handling area.
Wash hands thoroughly with soap and water after removing gloves[1][2].
Contaminated gloves must be disposed of as hazardous waste[2].
Eye and Face Protection
Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields are mandatory at all times in the laboratory.
Required for Handling: When actively handling the compound, tightly sealed chemical splash goggles must be worn to protect against dust and splashes[5][11].
Enhanced Protection: A face shield worn over chemical splash goggles is required when there is a significant risk of splashing, such as during transfers of solutions or when handling larger quantities[11].
Body Protection
Laboratory Coat: A clean, buttoned, flame-resistant (FR) lab coat is recommended, especially if flammable solvents are in use[11]. At a minimum, a chemically resistant lab coat should be worn.
Clothing: Long pants and closed-toe, closed-heel shoes are mandatory to cover the legs and ankles[11]. Synthetic clothing should be avoided[11].
Contamination: Work clothes should be laundered separately from personal clothing[1]. Any clothing that becomes contaminated must be removed immediately and decontaminated before reuse or disposed of as hazardous waste[8].
Respiratory Protection
The need for respiratory protection is dictated by the specific procedure and the potential for generating airborne particles or aerosols.
Caption: Decision tree for selecting appropriate respiratory protection.
Operational and Disposal Plans
A systematic workflow minimizes risk during handling and ensures proper disposal.
Step-by-Step Handling Workflow
Caption: Step-by-step workflow for handling [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine.
Emergency Procedures
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[12][13].
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[8].
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration[2][12]. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[2][12]. Seek immediate medical attention.
Spill: Evacuate the area. Remove all ignition sources[3]. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material like vermiculite or sand. Sweep up carefully, avoiding dust generation, and place into a sealed, labeled container for hazardous waste disposal[1].
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
Solid Waste: Contaminated PPE (gloves, wipes), absorbent materials, and empty containers must be collected in a dedicated, clearly labeled hazardous waste container[2][14]. Solid waste should be double-bagged[2].
Empty Containers: Even trace amounts of residue are hazardous. Empty containers must be treated as hazardous waste and should not be disposed of in regular trash[2]. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste, before the container is defaced and disposed of[14].
Waste Management: Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste[14][15]. Do not dispose of this chemical down the drain[14].
References
S D Fine-Chem Limited. (n.d.). 4-aminopyridine Safety Data Sheet. Retrieved from [Link]
University of Georgia Office of Research. (n.d.). 4-Aminopyridine Standard Operating Procedure. Retrieved from [Link]
Coventry. (n.d.). Pyridine Material Safety Data Sheet. Retrieved from [Link]
RSG Safety. (2025, September 4). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
Hoffman Fine Chemicals Pty Ltd. (n.d.). (6-(4-Fluorophenoxy)pyridin-3-yl)methanamine. Retrieved from [Link]
3M. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States - Notice regarding Fluorinated Organic Compound. Retrieved from [Link]
Princeton University Environmental Health & Safety. (n.d.). Fluorine Standard Operating Procedure. Retrieved from [Link]
University of Arizona Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. Retrieved from [Link]
International Association of Fire Fighters. (2021, December 14). Disposition of Fluorine on New Firefighter Turnout Gear. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Techno PharmChem. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]